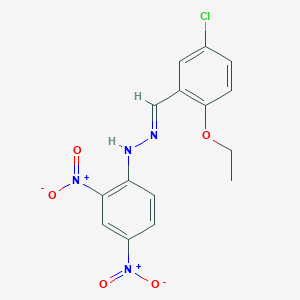![molecular formula C26H26N4O3S B298236 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B298236.png)
2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a thiazolidinone derivative that has been shown to have various biological activities, including anti-inflammatory and antitumor effects.
Mechanism of Action
The mechanism of action of 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and antitumor effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, as well as reduce the activity of certain enzymes that are involved in inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is its potential as a new drug candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of using this compound is the limited availability of the compound, which may make it difficult to conduct large-scale experiments.
Future Directions
There are several future directions for the study of 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and signaling pathways that it targets. Another direction is to conduct preclinical and clinical trials to evaluate the safety and efficacy of this compound as a new drug for the treatment of inflammatory diseases and cancer. Additionally, future studies could focus on developing new synthetic methods for the production of this compound and improving its availability for research purposes.
In conclusion, 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a promising compound that has been studied for its potential use in scientific research. This compound has anti-inflammatory and antitumor effects and may have potential as a new drug candidate for the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the mechanism of action of this compound and evaluate its safety and efficacy in preclinical and clinical trials.
Synthesis Methods
The synthesis of 2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been reported in the literature. The synthesis involves the reaction of 2-(1H-indol-1-yl)acetohydrazide with cyclopropyl isothiocyanate in the presence of triethylamine to form the thiazolidinone derivative. The final compound is obtained by reacting the thiazolidinone derivative with 2-methoxyethylamine and acetic anhydride.
Scientific Research Applications
2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its potential use in various scientific research applications. This compound has been shown to have anti-inflammatory and antitumor effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
properties
Product Name |
2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide |
|---|---|
Molecular Formula |
C26H26N4O3S |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[3-[(Z)-(3-cyclopropyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C26H26N4O3S/c1-33-14-13-27-24(31)17-29-16-18(21-9-5-6-10-22(21)29)15-23-25(32)30(20-11-12-20)26(34-23)28-19-7-3-2-4-8-19/h2-10,15-16,20H,11-14,17H2,1H3,(H,27,31)/b23-15-,28-26? |
InChI Key |
SMLDFGSYJSOCEN-KAJIUBQISA-N |
Isomeric SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CC5 |
SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CC5 |
Canonical SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)

![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)
